

Spectroscopic Profile of Methyl 4-Formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Formylbenzoate**

Cat. No.: **B8722198**

[Get Quote](#)

Introduction

Methyl **4-formylbenzoate** is a bifunctional organic compound containing both an ester and an aldehyde group. This unique structural feature makes it a valuable building block in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl **4-formylbenzoate**, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl **4-formylbenzoate** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.10	s	1H	Aldehydic proton (-CHO)
8.15	d	2H	Aromatic protons (ortho to -CHO)
7.95	d	2H	Aromatic protons (ortho to -COOCH ₃)
3.95	s	3H	Methyl protons (-OCH ₃)

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
191.5	Aldehydic carbon (-CHO)
166.0	Ester carbonyl carbon (-COOCH ₃)
139.0	Aromatic carbon (para to -CHO)
135.0	Aromatic carbon (ipso to -CHO)
130.0	Aromatic carbons (ortho to -COOCH ₃)
129.5	Aromatic carbons (ortho to -CHO)
52.5	Methyl carbon (-OCH ₃)

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1720	Strong	C=O stretch (ester carbonyl)
~1700	Strong	C=O stretch (aldehyde carbonyl)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1280, ~1100	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
164	High	[M] ⁺ (Molecular ion)
133	High	[M - OCH ₃] ⁺
105	Medium	[M - COOCH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of methyl **4-formylbenzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

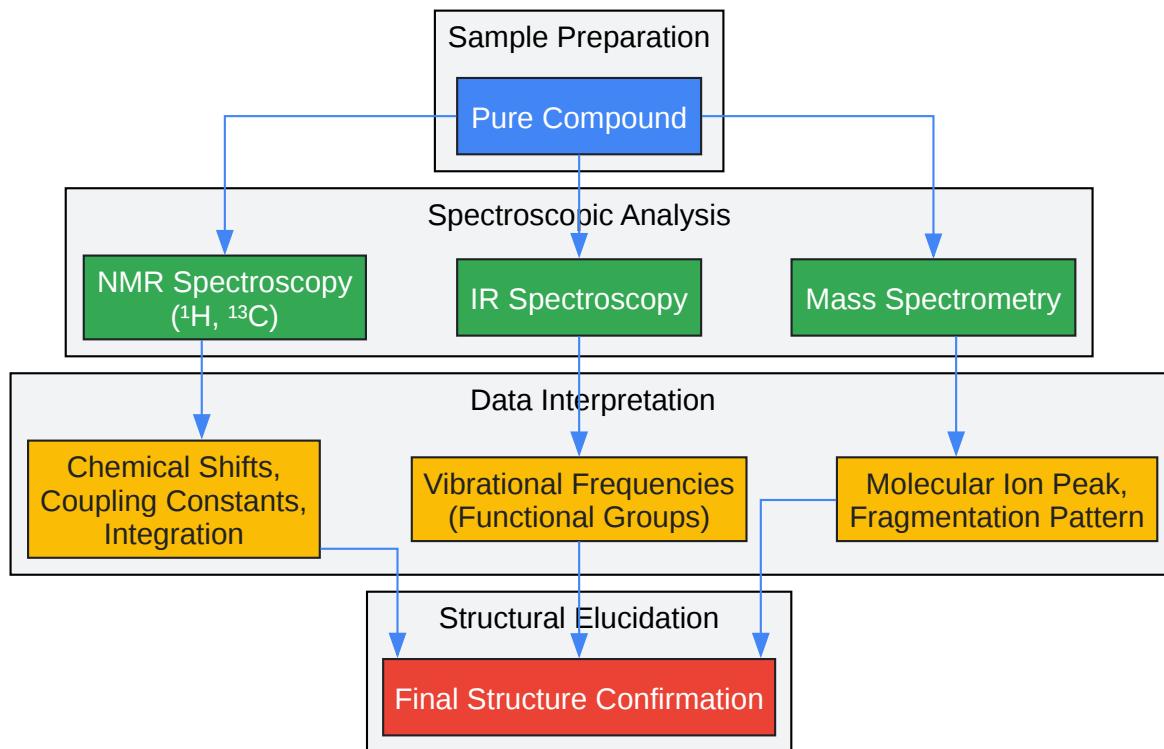
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C . Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid methyl **4-formylbenzoate** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- Clean the ATR crystal thoroughly after the measurement.


Mass Spectrometry (EI Method)

Sample Introduction and Data Acquisition:

- Introduce a small amount of the methyl **4-formylbenzoate** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- For direct insertion, the sample is heated to induce vaporization into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like methyl **4-formylbenzoate**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-Formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8722198#spectroscopic-data-of-4-formylbenzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com